molecular formula C20H17ClN6O2 B11193566 N-(3-chlorobenzyl)-1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide

N-(3-chlorobenzyl)-1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide

Cat. No.: B11193566
M. Wt: 408.8 g/mol
InChI Key: WHMHWBHPBHIKMY-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of the oxadiazole ring: This can be achieved by cyclization of an appropriate hydrazide with an acyl chloride or ester under acidic or basic conditions.

    Pyridine ring functionalization: The oxadiazole derivative can be coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.

    Imidazole ring formation: The pyridine-oxadiazole intermediate can be reacted with an imidazole derivative under suitable conditions to form the imidazole ring.

    Final coupling: The final step involves coupling the imidazole derivative with 3-chlorobenzylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The presence of multiple functional groups allows it to interact with various biological molecules, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorobenzyl)-1H-imidazole-4-carboxamide: Lacks the oxadiazole and pyridine moieties.

    1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide: Lacks the chlorobenzyl group.

Uniqueness

N-(3-chlorobenzyl)-1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide is unique due to the presence of multiple functional groups that contribute to its diverse chemical and biological properties

Properties

Molecular Formula

C20H17ClN6O2

Molecular Weight

408.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxamide

InChI

InChI=1S/C20H17ClN6O2/c1-2-17-25-20(29-26-17)14-6-7-18(22-10-14)27-11-16(24-12-27)19(28)23-9-13-4-3-5-15(21)8-13/h3-8,10-12H,2,9H2,1H3,(H,23,28)

InChI Key

WHMHWBHPBHIKMY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)C2=CN=C(C=C2)N3C=C(N=C3)C(=O)NCC4=CC(=CC=C4)Cl

Origin of Product

United States

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